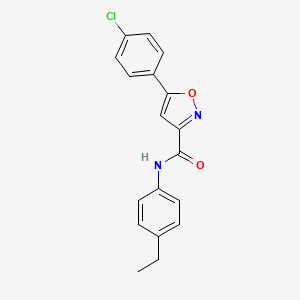

![molecular formula C14H22N2O3S B4512744 N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4512744.png)

N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide

Descripción general

Descripción

“N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide” is a chemical compound with the empirical formula C11H16N2O3S . It is also known as Saflufenacil Metabolite M800H35 . The compound is used as an analytical standard .

Molecular Structure Analysis

The molecular structure of “N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide” consists of a sulfonyl group attached to a phenyl ring, which is further connected to a propanamide group . The molecular weight of the compound is 256.321 Da .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide Applications

N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as Saflufenacil Metabolite M800H35, is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Agriculture: Herbicide Efficacy and Metabolism: Saflufenacil is primarily used as an herbicide, and its metabolite M800H35 plays a crucial role in understanding its efficacy and degradation in the environment. Research in this area focuses on the compound’s behavior in soil and plants, its metabolic pathways, and its environmental fate .

Analytical Chemistry: Standard Development: In analytical chemistry, M800H35 serves as an analytical standard. It is used to calibrate instruments and validate methods that detect and quantify the presence of saflufenacil and its metabolites in various samples, ensuring accuracy and consistency in research findings .

Environmental Science: Pollution Monitoring: The compound is also significant in environmental science, where it is used to monitor pollution levels. Studies involve tracking the presence and concentration of saflufenacil residues in water bodies, soil, and agricultural runoff, contributing to environmental risk assessments .

Biochemistry: Enzyme Inhibition Studies: M800H35 is used in biochemistry for enzyme inhibition studies. Its interaction with specific enzymes can help understand the mechanisms of action of herbicides at the molecular level, which is essential for developing safer and more effective agrochemicals .

Pharmacology: Potential Therapeutic Effects: While not a primary application, the structural features of M800H35 suggest potential for pharmacological research. Its sulfonylurea moiety is similar to compounds used in diabetes medication, indicating possible therapeutic effects that merit further investigation .

Material Science: Compound Stability Analysis: In material science, the stability of M800H35 under various conditions is studied. This research can inform the development of herbicide formulations and storage solutions that maintain efficacy over time .

Toxicology: Safety and Exposure Assessment: Toxicological studies assess the safety profile of M800H35. Research in this field examines the compound’s effects on non-target organisms, its toxicity levels, and safe exposure limits, which are critical for regulatory compliance .

Chemical Engineering: Process Optimization: Finally, in chemical engineering, M800H35 is examined for process optimization. Studies focus on improving the synthesis and production processes of saflufenacil, aiming to enhance yield, reduce waste, and lower production costs .

Direcciones Futuras

The future directions for “N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide” could involve further studies on its synthesis, chemical properties, and potential applications. Given the antimicrobial and antiproliferative activities of similar compounds , it could be interesting to explore these aspects for “N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide”.

Mecanismo De Acción

Target of Action

The primary target of N-{4-[(isopropylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is currently unknown. This compound is a type of sulfonamide , a class of drugs that are known to inhibit the enzyme carbonic anhydrase, which plays a key role in regulating pH and fluid balance in the body.

Pharmacokinetics

It has been found in the liver of Rattus norvegicus (rat species) , suggesting that it may be metabolized in the liver. More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.

Propiedades

IUPAC Name |

2,2-dimethyl-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-10(2)16-20(18,19)12-8-6-11(7-9-12)15-13(17)14(3,4)5/h6-10,16H,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEKPWJIGAVVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide](/img/structure/B4512671.png)

![5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4512676.png)

![3-({4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4512678.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4512683.png)

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4512690.png)

![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B4512702.png)

![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B4512709.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512714.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4512733.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B4512761.png)

![N-(sec-butyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B4512764.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4512772.png)